REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.S(=O)(=O)(O)O.[O:17]=[C:18]1[CH:27]([NH:28][C:29](=[O:31])[CH3:30])[CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[NH:19]1.C(OC(C)C)(C)C>C(O)(=O)C>[N+:1]([C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[C:20]=1[NH:19][C:18](=[O:17])[CH:27]([NH:28][C:29](=[O:31])[CH3:30])[CH2:26]2)([O-:4])=[O:2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
81 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=CC=C2CC1NC(C)=O
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The formed precipitates
|
Type
|
FILTRATION
|
Details
|
were recovered through filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby
|
Type
|
ADDITION
|
Details
|
a mixture of the title compound (A) and N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (B) (A:B=1:1) (7.15 g)
|
Type
|
CUSTOM
|
Details
|
was yielded
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2CC(C(NC12)=O)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |